mGluR2 拮抗剂 1

描述

MGluR2 antagonist 1 is a highly potent, orally bioavailable and selective class of mGluR2 negative allosteric modulator (IC50 of 9 nM) with excellent brain permeability .

Molecular Structure Analysis

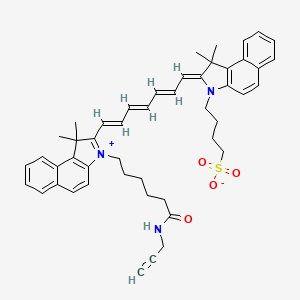

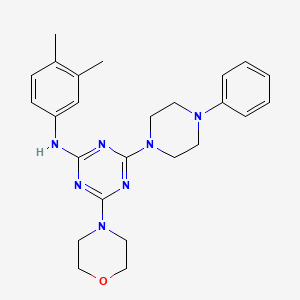

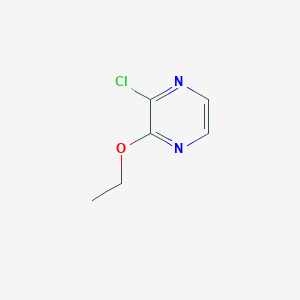

The molecular structure of mGluR2 antagonist 1 is complex and specific. The molecular formula is C21H16FN3O3 . For a detailed molecular structure, it would be best to refer to a chemical database or the product’s data sheet .Chemical Reactions Analysis

MGluR2 antagonist 1, like all glutamate receptors, binds with glutamate, an amino acid that functions as an excitatory neurotransmitter .Physical And Chemical Properties Analysis

MGluR2 antagonist 1 has a molecular weight of 377.37 . It is a solid substance with a white to off-white appearance . The storage conditions vary depending on the form (powder or in solvent) and temperature .科学研究应用

精神病学应用

代谢型谷氨酸受体 (mGluR),包括 mGluR2 拮抗剂,被探索作为精神疾病的潜在治疗方法。mGluR2 和 mGluR5 激动剂和正变构调节剂显示出治疗精神分裂症、焦虑症和情绪障碍的希望。mGluR2 拮抗剂,特别是,可能具有抗抑郁特性 (Krystal 等人,2010)。

抑郁症研究

研究表明,患有重度抑郁症 (MDD) 的个体的额叶皮层中 mGluR2/3 蛋白水平升高。这一发现与使用 mGluR2/3 拮抗剂在动物模型中观察到的抗抑郁样活性一致 (Feyissa 等人,2010)。

药物和酒精依赖的治疗潜力

mGluR2/3 拮抗剂被认为可以治疗戒断药物的抑郁样情感症状。它们被认为可以逆转戒断期间谷氨酸传递的减少,特别是在精神兴奋剂戒断的情况下 (Semenova 和 Markou,2010)。

抗精神病和抗焦虑样作用

mGluR2 拮抗剂在小鼠中表现出抗精神病和抗焦虑样作用,表明它们在治疗焦虑症和精神分裂症中的潜在效用。这些作用是在选择性调节 mGluR2 的化合物中观察到的 (Galici 等人,2006)。

实验模型中的抗抑郁样活性

某些 mGluR2 拮抗剂,例如 MGS0039,在大鼠和小鼠模型中显示出剂量依赖性抗抑郁样作用。这表明 II 组 mGluR 拮抗剂在治疗抑郁症中的潜力 (Chaki 等人,2004)。

抑郁症模型中的作用机制

一项针对 mGluR2/3 拮抗剂的研究,重点关注 RO4491533,揭示了它们在各种体外分析和抑郁症体内模型中的抗抑郁样特性。该研究强调了 mGluR2/3 受体作为开发抑郁症新药物疗法的靶点的作用 (Campo 等人,2011)。

定量构效关系

一项研究调查了 1,3-二氢苯并[b][1,4]二氮杂菲-2-酮衍生物作为 mGluR2 拮抗剂,提供了拮抗作用机制的见解,并有助于设计新的强效 mGluR2 拮抗剂 (Zhang 等人,2011)。

精神分裂症研究

mGluR2/3 激动剂在动物模型和人类患者中显示出作为非多巴胺能抗精神病药物治疗精神分裂症的希望。然而,III 期临床试验的失败引发了关于 mGluR2/3 作为精神分裂症治疗靶点的疑问,表明需要进一步研究 (Li 等人,2015)。

作用机制

MGluR2 antagonist 1 functions as an autoreceptor for glutamate. Upon activation, it inhibits the emptying of vesicular contents at the presynaptic terminal of glutamatergic neurons . It has been suggested that an increase in glutamate concentration and the subsequent increase in AMPA receptor activity play crucial roles in the rapid antidepressant action of mGluR2/3 antagonists .

未来方向

MGluR2/3 receptor antagonists, including mGluR2 antagonist 1, have shown robust antidepressant benefits with fewer side-effects in both preclinical and clinical studies . Despite some discouraging results for an mGlu2/3 receptor antagonist in patients with major depressive disorder, clinical trials of two mGlu2/3 receptor antagonists are presently ongoing . This suggests that mGluR2/3 receptors still hold promise for the development of safer and more efficacious antidepressants .

属性

IUPAC Name |

7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTBUOHORFUCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mGluR2 antagonist 1 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)

amine hydrochloride](/img/structure/B2820906.png)